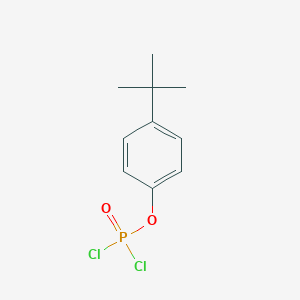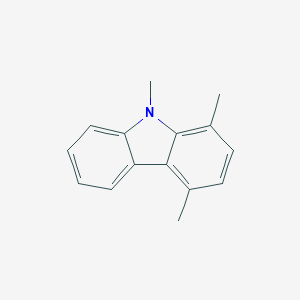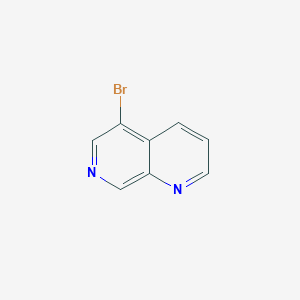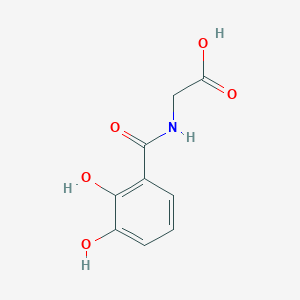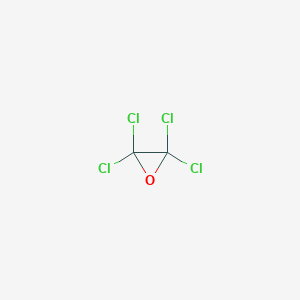
Sodium gold cyanide
Descripción general
Descripción
Sodium gold cyanide, also known as sodium aurocyanide, is a gold compound used predominantly in the gold mining industry for the extraction of gold from ores. It is typically formed when gold reacts with a solution of sodium cyanide, NaCN, under alkaline conditions. This process is known as cyanidation and is one of the main methods for gold leaching from ores due to its simplicity and cost-effectiveness .
Synthesis Analysis
The synthesis of sodium gold cyanide is not directly discussed in the provided papers. However, the general process involves the reaction of gold with sodium cyanide in the presence of oxygen and water, which leads to the formation of the gold-cyanide complex. This complex is then used in the extraction process of gold from ores .
Molecular Structure Analysis
While the molecular structure of sodium gold cyanide is not explicitly detailed in the provided papers, the structure of sodium cyanide itself has been studied under high pressures. Sodium cyanide transitions through several phases when subjected to increasing pressures, indicating that its molecular structure is sensitive to external conditions . However, this information does not directly relate to the structure of sodium gold cyanide.
Chemical Reactions Analysis
The primary chemical reaction of interest is the leaching of gold using sodium cyanide. The papers provided discuss the use of sodium cyanide in extracting gold from various types of ores. For instance, the extraction of gold from boulangerite ore using sodium cyanide involves pre-treatment with sodium sulfide and sodium hydroxide to remove antimony, which interferes with the cyanidation process. The leaching efficiency of gold is dependent on several factors, including the concentration of sodium cyanide, temperature, and pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium cyanide have been studied, including its behavior under high pressures and its detection using surface-enhanced Raman spectroscopy. Sodium cyanide undergoes phase transitions and chemical transformations when subjected to pressures up to 50 GPa, which may have implications for its use in industrial applications . Additionally, the detection of sodium cyanide in various solution environments has been characterized, which is important for monitoring its presence in water and ensuring safety in mining operations .
Relevant Case Studies
Several case studies are mentioned in the context of sodium cyanide's use in gold mining. For example, the behavioral toxicity of sodium cyanide following oral ingestion in rats has been studied to understand the dose-dependent progression of toxicity, which is relevant for assessing the risks of cyanide exposure in mining environments . Additionally, the hazards of sodium cyanide to fish and other wildlife from gold mining operations have been highlighted, emphasizing the need for proper management of cyanide-containing water bodies to protect wildlife .
Aplicaciones Científicas De Investigación
Gold Mining and Extraction
Sodium cyanide, including sodium gold cyanide, is extensively used in gold mining for the extraction of gold from ores. This process involves leaching gold as a gold-cyanide complex and recovering it by precipitation. The usage of sodium cyanide in gold mining is widespread due to its effectiveness in extracting gold from various types of ores (Eisler, Clark, Wiemeyer, & Henny, 1999); (Reisch, 2017).
Environmental Impact and Recovery
The environmental impact of sodium cyanide usage in gold mining has been a concern. Recovery and recycling of cyanide from gold mining operations are considered for reducing environmental impacts. Studies show that cyanide recovery can enhance efficiency and reduce environmental hazards (Fricker, 1993); (Yahya, Ibrahim, Aziz, & Suli, 2020).
Cyanide Hazards and Wildlife
Sodium cyanide, as used in gold mining, poses significant risks to wildlife, particularly fish, due to its toxicity. Mitigation strategies are suggested to protect wildlife from exposure to cyanide in mining operations (Eisler et al., 1999).
Cyanide Phytoremediation
Research has been conducted on using water hyacinths for the phytoremediation of cyanide, particularly from the effluents of small-scale gold mines. This method could potentially be an effective and eco-friendly way to treat cyanide-rich effluents (Ebel, Evangelou, & Schaeffer, 2007).
Health and Safety in Mining
The management of sodium cyanide in gold mining includes detailed planning and accounting for handling cyanide to ensure safety and environmental compliance. This includes monitoring and managing cyanide levels in mine tailings and effluents (Akcil, 2006).
Cyanide Alternatives in Gold Leaching
Studies explore alternative leaching reagents for gold to replace sodium cyanide. Despite cyanide's effectiveness, its environmental and health risks have led to research into safer alternatives (Yannopoulos, 1991).
Cyanide Degradation Methods
Research on degrading cyanide in mining effluents uses various reagents like sodium metabisulfite, highlighting the need for effective cyanide degradation in environmental protection (Llerena & López, 2019).
Safety And Hazards
Sodium cyanide is a potent poison that interferes with cellular respiration, leading to rapid incapacitation and death at high concentrations . Even low levels of exposure can cause nausea, dizziness, and respiratory distress . Prolonged or repeated exposure may result in chronic health issues, including neurological damage and organ failure .
Propiedades
IUPAC Name |
sodium;gold(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSWYDTKFSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAu(CN)2, C2AuN2Na | |
| Record name | sodium dicyanoaurate(I) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14950-87-9 (Parent) | |
| Record name | Sodium dicyanoaurate(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90934603 | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dicyanoaurate | |
CAS RN |
15280-09-8 | |
| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium dicyanoaurate(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dicyanoaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DICYANOAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



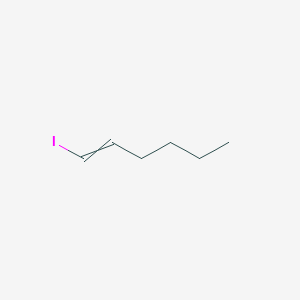
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
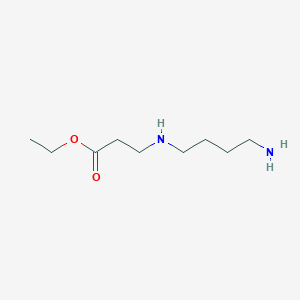
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
